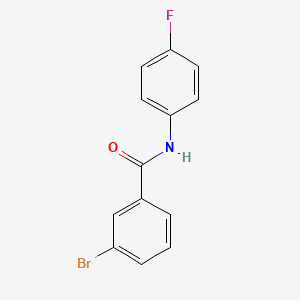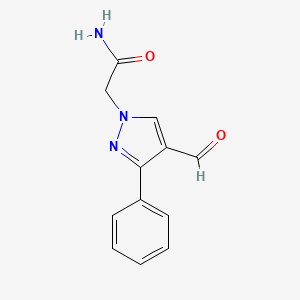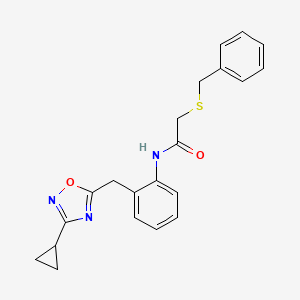![molecular formula C24H18ClN3O3S B2897188 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 681266-59-1](/img/structure/B2897188.png)
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a carboxamide group, a pyrazole group, and a thiophene group . These groups are common in many pharmaceuticals and agrochemicals, suggesting that this compound could have potential applications in these areas.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the carboxamide group could undergo hydrolysis, and the pyrazole group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .科学的研究の応用
Synthesis and Structural Analysis
Research has focused on the synthesis and crystal structure analysis of related compounds, such as pyrazole derivatives. For example, Prabhuswamy et al. (2016) detailed the synthesis of a pyrazole-1-carboxamide derivative, highlighting the methods used to determine its crystal structure through X-ray diffraction studies, providing a foundation for understanding the structural properties of similar compounds (Prabhuswamy et al., 2016).
Molecular Interaction Studies
Shim et al. (2002) conducted a detailed study on the molecular interactions of a cannabinoid receptor antagonist, using computational methods to explore its conformational space and binding potential. This type of research illustrates how computational and molecular modeling techniques can be applied to understand the interaction mechanisms of complex molecules at the receptor level (Shim et al., 2002).
Green Synthesis Approaches
The exploration of eco-friendly synthesis methods for pyrazole and isoxazole derivatives was demonstrated by Sowmya et al. (2018), who adopted 1,3-dipolar cycloaddition methodology. Their work not only contributes to the development of new compounds but also emphasizes the importance of sustainable chemical synthesis processes (Sowmya et al., 2018).
Computational Design and SAR Studies
Computational design and structure-activity relationship (SAR) studies, as reported by Singh et al. (2009), offer insights into the rational design of compounds for targeted biological activities. This research demonstrates the utility of computational tools in predicting the biological activities and properties of novel compounds, facilitating the identification of potential applications (Singh et al., 2009).
作用機序
Target of Action
Similar compounds have been known to targetmitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain of mitochondria, which is essential for ATP production.
Mode of Action
The compound acts as a mitochondrial cytochrome-bc1 complex inhibitor . By inhibiting this complex, it disrupts the normal function of the electron transport chain, leading to a decrease in ATP production. This can result in the death of the cell, making it an effective fungicide .
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria by inhibiting the cytochrome-bc1 complex . This disruption leads to a decrease in ATP production, which is essential for cell survival and function. The downstream effects include cell death and prevention of fungal growth .
Pharmacokinetics
They are also likely to bioaccumulate in aquatic organisms .
Result of Action
The primary result of the compound’s action is the inhibition of fungal growth. By disrupting the electron transport chain and decreasing ATP production, the compound induces cell death, effectively acting as a fungicide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. , and by another as possibly significantly biodegradable. These factors can influence the compound’s environmental persistence and potential ecological impact.
将来の方向性
特性
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3S/c25-19-7-4-8-20(13-19)28-23(21-14-32(30,31)15-22(21)27-28)26-24(29)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13H,14-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVKOCUIWIRTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897107.png)

![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)
![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)

![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)
![N-(3,4-dimethylphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2897117.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2897119.png)
![ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2897120.png)


![5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2897126.png)